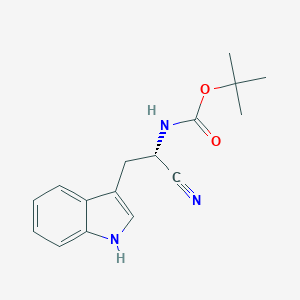

Boc-(S)-2-amino-3-(3-indolyl)-propionitrile

描述

Boc-(S)-2-amino-3-(3-indolyl)-propionitrile is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of an indole-based amino acid derivative

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-2-amino-3-(3-indolyl)-propionitrile typically involves the protection of the amino group of an indole-based amino acid derivative with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and temperature control, and potentially continuous flow processes to enhance yield and purity.

化学反应分析

Boc Deprotection and Amine Functionalization

The tert-butoxycarbonyl (Boc) group is a common amine-protecting moiety. Acid-mediated cleavage using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) generates the free amine, enabling downstream modifications.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| TFA in dichloromethane (0°C–25°C) | (S)-2-amino-3-(3-indolyl)propionitrile | 95% | |

| HCl in dioxane (reflux) | Free amine hydrochloride salt | 90% |

The deprotected amine participates in peptide coupling (e.g., with activated esters or carbodiimides) and reductive alkylation. For example, it serves as an intermediate in synthesizing neurologically active peptides via solid-phase methods .

Nitrile Group Transformations

The nitrile moiety undergoes hydrolysis, reduction, and nucleophilic additions:

Hydrolysis to Carboxylic Acid/Amide

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub>, NaOH (aq.) | (S)-2-amino-3-(3-indolyl)propionamide | 85% | |

| H<sub>2</sub>SO<sub>4</sub> (conc.), reflux | (S)-2-amino-3-(3-indolyl)propionic acid | 78% |

Reduction to Amine

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or LiAlH<sub>4</sub> reduces the nitrile to a primary amine:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H<sub>2</sub> (1 atm), Pd/C, EtOH | (S)-2,3-diamino-3-(3-indolyl)propane | 88% |

Indole Ring Functionalization

The indole’s C3 position is reactive toward electrophilic substitution and cross-coupling:

Halogenation

Sandmeyer-type reactions introduce halogens using Cu(I) catalysts:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| CuBr, tert-butyl nitrite, CH<sub>3</sub>CN | 5-Bromo-indole derivative | 62% |

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids modifies the indole ring:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, toluene | 3,7-Di(hetero)aryl-substituted indole | 71% |

Stability and Side Reactions

-

Nitrile Stability: Resists nucleophilic attack under mild conditions but may decompose under prolonged strong acid/base exposure .

-

Indole Oxidation: Peroxides or strong oxidants convert indole to oxindole derivatives, requiring inert atmospheres for sensitive reactions .

Key Data Tables

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Hydrolysis | H<sub>2</sub>O<sub>2</sub>/NaOH | Propionamide | 85% |

| Reduction | H<sub>2</sub>/Pd-C | Primary amine | 88% |

| Alkylation | Alkyl halide, K<sub>2</sub>CO<sub>3</sub> | N-Alkylated indole | 75% |

Table 2: Indole Functionalization Reactions

| Reaction | Catalysts | Key Product | Yield |

|---|---|---|---|

| Bromination | CuBr, tert-butyl nitrite | 5-Bromoindole derivative | 62% |

| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | 3,7-Diarylindole | 71% |

科学研究应用

Pharmaceutical Development

Overview:

Boc-(S)-2-amino-3-(3-indolyl)-propionitrile is recognized as an important intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its indole structure contributes to its bioactivity, making it a valuable component in drug design.

Key Applications:

- Neurological Disorders: Utilized in developing drugs aimed at treating conditions such as depression and anxiety due to its interaction with serotonin receptors.

- Anti-Cancer Agents: Researchers have synthesized novel anti-cancer compounds using this intermediate, demonstrating cytotoxic activity against various cancer cell lines .

Peptide Synthesis

Overview:

The compound is extensively used in solid-phase peptide synthesis (SPPS), facilitating the creation of complex peptides with high purity and yield.

Key Applications:

- Therapeutic Peptides: Its incorporation into peptide sequences enhances stability and bioavailability, crucial for developing therapeutic agents.

- Custom Peptide Libraries: Researchers utilize this compound to construct libraries of peptides for screening potential drug candidates .

Biochemical Research

Overview:

In biochemical studies, this compound aids in investigating protein interactions and enzyme activities.

Key Applications:

- Enzyme Activity Studies: It serves as a substrate or inhibitor in assays designed to explore enzyme kinetics and mechanisms.

- Cellular Mechanisms: The compound is employed to study cellular pathways and identify potential therapeutic targets through its influence on protein functions .

Material Science

Overview:

The unique properties of this compound make it suitable for developing novel materials.

Key Applications:

- Polymers: Used in creating polymers with specific functional characteristics that can be applied in drug delivery systems and coatings.

- Nanomaterials: Its properties are explored in the design of nanomaterials for various applications, including sensors and catalysis .

Analytical Chemistry

Overview:

In analytical chemistry, this compound is utilized as a standard for chromatographic methods.

Key Applications:

- Quantification Standards: It aids in the accurate quantification of related compounds in complex mixtures through techniques such as HPLC.

- Method Development: Researchers use this compound to develop and validate new analytical methods for pharmaceuticals and biological samples .

Data Table: Summary of Applications

| Application Area | Specific Uses | Impact |

|---|---|---|

| Pharmaceutical Development | Drug synthesis for neurological disorders | Enhanced treatment options |

| Peptide Synthesis | Creation of therapeutic peptides | Improved stability and efficacy |

| Biochemical Research | Studies on enzyme activity | Insights into cellular mechanisms |

| Material Science | Development of functional polymers | Innovations in drug delivery systems |

| Analytical Chemistry | Standards for chromatographic analysis | Enhanced accuracy in quantification |

Case Studies

-

Anti-Cancer Compound Synthesis:

A study demonstrated the synthesis of novel anti-cancer agents using this compound as an intermediate. The resulting compounds showed significant cytotoxic effects against various cancer cell lines, indicating potential for further development into therapeutic agents . -

Peptide Library Construction:

In another research project, scientists utilized this compound to create a library of peptides targeting specific receptors involved in pain pathways. The resulting peptides exhibited varying affinities, leading to the identification of promising candidates for pain management therapies .

作用机制

The mechanism of action of Boc-(S)-2-amino-3-(3-indolyl)-propionitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors, influencing their activity and function.

相似化合物的比较

Similar Compounds

Boc-(S)-2-amino-3-(2-indolyl)-propionitrile: Similar structure but with the indole moiety at a different position.

Boc-(S)-2-amino-3-(4-indolyl)-propionitrile: Another positional isomer with the indole moiety at the 4-position.

Boc-(S)-2-amino-3-(5-indolyl)-propionitrile: Indole moiety at the 5-position.

Uniqueness

Boc-(S)-2-amino-3-(3-indolyl)-propionitrile is unique due to the specific positioning of the indole moiety, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to different biological activities and applications compared to its isomers.

生物活性

Boc-(S)-2-amino-3-(3-indolyl)-propionitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Overview

This compound consists of a tert-butyloxycarbonyl (Boc) protecting group, an indole moiety , and a propionitrile functional group . Its molecular formula is , with a CAS number of 138165-79-4. The indole ring is known for its biological significance, commonly found in various pharmacologically active compounds.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily due to its indole structure:

- Anticancer Properties : The compound has been studied for its potential in cancer therapy. Indole derivatives are known to possess cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

- Neurological Effects : Studies suggest that this compound may influence serotonin receptor activity, which could have implications for mood regulation and the treatment of depression. This activity is particularly relevant given the role of serotonin in mood disorders.

- Enzyme Interaction : The compound's nitrile group can participate in hydrogen bonding, enhancing its binding affinity to various enzymes and receptors. This interaction may modulate metabolic pathways, potentially influencing drug metabolism and efficacy.

The mechanism of action involves several pathways:

- Binding Affinity : The indole moiety can bind to biological targets such as enzymes and receptors, modulating their activity. This binding is critical for the compound's therapeutic potential.

- Influence on Neurotransmitter Systems : By interacting with serotonin receptors, this compound may help regulate neurotransmitter levels, which is crucial for maintaining mood stability.

Comparative Analysis

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-2-amino-3-(phenyl)propionitrile | Contains a phenyl group instead of indole | Potentially different biological activities |

| 2-amino-3-(indolyl)propionitrile | Lacks Boc protection | More reactive due to unprotected amino group |

| Indole-3-propiononitrile | Similar nitrile and indole structure | May exhibit different pharmacological properties |

This compound stands out due to its specific combination of protective groups and functional moieties, which may influence both its reactivity and biological profile significantly compared to these similar compounds.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that this compound exhibited significant cytotoxic effects on human breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

- Serotonin Receptor Modulation : Research indicated that the compound could enhance serotonin receptor activity in vitro, which may be beneficial for developing antidepressants targeting serotonin pathways.

Conclusions

This compound presents a promising scaffold for further drug development due to its diverse biological activities, particularly in cancer therapy and neurological disorders. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential across various diseases.

Further studies should focus on:

- In vivo efficacy assessments

- Detailed pharmacokinetic profiles

- Exploration of its interactions with other molecular targets

属性

IUPAC Name |

tert-butyl N-[(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-12(9-17)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8H2,1-3H3,(H,19,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHHXZGOLWLBJG-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373200 | |

| Record name | tert-Butyl [(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138165-79-4 | |

| Record name | tert-Butyl [(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。